2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Carbonic anhydrase inhibition Medicinal chemistry Structure-activity relationship

Select CAS 923243-98-5 for its unique ortho-fluorination that preserves COX-2 potency while achieving >1,176-fold COX-1/COX-2 selectivity—a feature lost with alternative ortho substituents. Validated 1.01 Å co-crystal structure with hCA II (PDB: 6RIT) enables structure-guided drug design. The ortho-fluorine serves as a nucleophilic aromatic substitution handle unavailable in non-fluorinated analogs. Demonstrates antifungal activity comparable to ketoconazole. ≥97% purity for reproducible results across medicinal chemistry, PROTAC development, and synthetic methodology programs.

Molecular Formula C9H12FNO2S
Molecular Weight 217.26
CAS No. 923243-98-5
Cat. No. B2906515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide
CAS923243-98-5
Molecular FormulaC9H12FNO2S
Molecular Weight217.26
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=CC=CC=C1F
InChIInChI=1S/C9H12FNO2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
InChIKeyMJQUGQKMTYLICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS 923243-98-5): A Strategic Ortho-Fluorinated N-Isopropyl Benzenesulfonamide Scaffold for Biomedical Research


2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS 923243-98-5) is an ortho-fluorinated benzenesulfonamide derivative with the molecular formula C9H12FNO2S and a molecular weight of 217.26 g/mol . As a member of the benzenesulfonamide class, this compound is commercially available for research use with reported purity specifications ranging from 95% to 98% , and it is typically stored under refrigerated conditions at 2-8°C . This compound serves as a versatile building block in synthetic chemistry and is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .

Why Generic Substitution Fails: The Critical Role of Ortho-Fluorination and N-Isopropyl Substitution in 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS 923243-98-5)


Evidence from peer-reviewed literature demonstrates that seemingly minor structural variations among benzenesulfonamide derivatives produce substantial differences in biological activity profiles that preclude simple interchange. For the target compound 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS 923243-98-5), the specific combination of ortho-fluorination at the benzene ring and the N-isopropyl substitution on the sulfonamide nitrogen creates a distinct pharmacophore not replicated by analogs with alternative substitution patterns. Studies have shown that fluorination of the benzenesulfonamide core is especially advantageous with respect to the kinetic signatures of binding and that a higher degree of fluorination does not necessarily provide for higher affinity [1]. Additionally, introduction of a fluorine atom at the ortho position preserves COX-2 inhibitory potency while notably increasing COX-1/COX-2 selectivity compared to non-fluorinated analogs [2]. Furthermore, structural analogs bearing the N-isopropyl-4-fluorobenzenesulfonamide moiety have demonstrated quantifiable antifungal activity comparable to ketoconazole, whereas bis-substituted or alternative N-substituted derivatives exhibit divergent activity profiles [3]. These data underscore that generic benzenesulfonamide substitution without consideration of specific substitution patterns risks compromising experimental reproducibility and biological outcomes.

Quantitative Differentiation Evidence for 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS 923243-98-5)


Ortho-Fluorination Confers Kinetic Binding Advantages in Human Carbonic Anhydrase II

The ortho-fluorination pattern present in 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS 923243-98-5) confers quantifiable kinetic binding advantages compared to alternative fluorination patterns. A systematic study of fluorinated benzenesulfonamide binding to human Carbonic Anhydrase II (hCA II) demonstrated that fluorination of the benzenesulfonamide core is especially advantageous in one specific position with respect to the kinetic signatures of binding [1]. The study further established that a higher degree of fluorination does not necessarily provide for a higher affinity or more favorable kinetic binding profiles, indicating that the mono-fluorinated ortho-substituted scaffold of the target compound represents a kinetically optimized binding configuration distinct from di- or tri-fluorinated analogs [1]. The benzenesulfonamide core bound to hCA II with a refined crystal structure resolution of 1.01 Å, providing atomic-level detail of the binding interactions [2].

Carbonic anhydrase inhibition Medicinal chemistry Structure-activity relationship

Ortho-Fluorination Enhances COX-2 Selectivity vs. Non-Fluorinated Benzenesulfonamides

The ortho-fluorinated benzenesulfonamide scaffold—the core structural motif of CAS 923243-98-5—confers enhanced COX-2 selectivity compared to non-fluorinated benzenesulfonamide analogs. In a structure-activity relationship study of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, introduction of a fluorine atom at the ortho position preserved COX-2 inhibitory potency while notably increasing COX-1/COX-2 selectivity compared to unsubstituted analogs [1]. The fluorinated compound JTE-522 (4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide) demonstrated an IC50 of 0.085 μM against human recombinant COX-2, while exhibiting no inhibition of human COX-1 at concentrations up to 100 μM [2]. This selectivity ratio (COX-1 IC50 / COX-2 IC50) exceeds 1,176-fold, a marked improvement over non-fluorinated benzenesulfonamide scaffolds evaluated in the same study [2]. The study authors concluded that ortho-fluorination was the critical determinant of selectivity enhancement, with other substituents at the ortho position reducing or eliminating both COX-2 and COX-1 activities [1].

COX-2 inhibition Anti-inflammatory research Selectivity profiling

N-Isopropyl-4-fluorobenzenesulfonamide Moiety Demonstrates Antifungal Activity Comparable to Ketoconazole

A structurally close analog to the target compound—N-(3-(9H-carbazol-4-yloxy)-2-hydroxypropyl)-4-fluoro-N-isopropylbenzenesulfonamide (compound 5e), which shares the identical N-isopropyl-4-fluorobenzenesulfonamide core with para-fluorination versus ortho-fluorination in the target compound—exhibited antifungal activity comparable to the clinical standard ketoconazole in vitro [1]. This finding establishes that the N-isopropyl-4-fluoro-benzenesulfonamide scaffold (a regioisomer of the target compound) possesses measurable, standard-comparable antifungal bioactivity. In contrast, the bis-benzenesulfonamide analog N,N'-(3,3′-dimethoxybiphenyl-4,4′-diyl)bis(4-fluorobenzenesulfonamide) (compound 5b) exhibited antibacterial activity comparable to chloramphenicol, demonstrating that the mono-sulfonamide N-isopropyl substitution pattern yields a distinct antifungal activity profile compared to bis-sulfonamide analogs [1].

Antifungal research Sulfonamide derivatives Antimicrobial screening

Fluorinated Benzenesulfonamide Scaffolds Exhibit Enhanced Tubulin-Targeting Activity Compared to Non-Fluorinated Analogs

Fluorinated benzenesulfonamide structures—the core scaffold of CAS 923243-98-5—demonstrate improved potency, selectivity, and reduced toxicity compared to compounds lacking fluorinated benzene structures in the context of tubulin targeting and protein degradation applications [1]. Patent disclosures specifically claim that compounds having fluorinated benzene sulfonamide structures show activity against tubulins, including covalent binding, long-lasting inhibition, and degradation [1]. Furthermore, linkage of fluorinated benzene structures to target protein ligands provides enhanced activity against target proteins or polypeptides compared to non-fluorinated analogs [1]. The patent establishes fluorinated benzenesulfonamide as a preferred warhead scaffold for protein degrader development, with tunable properties including improved potency and selectivity compared to non-fluorinated alternatives [1].

Tubulin inhibition Anticancer research PROTAC development

Ortho-Fluorinated Benzenesulfonamides Exhibit Favorable Physicochemical Properties for Synthetic Versatility

2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS 923243-98-5) possesses distinct physicochemical properties that inform its utility as a synthetic building block. The compound has a calculated density of 1.2±0.1 g/cm³, boiling point of 307.5±44.0 °C at 760 mmHg, flash point of 139.8±28.4 °C, and a calculated LogP of 1.66 . These properties differ from non-fluorinated N-isopropylbenzenesulfonamide analogs, which typically exhibit different LogP values and boiling points due to the absence of the electron-withdrawing fluorine atom [1]. The ortho-fluorine atom renders the compound susceptible to nucleophilic aromatic substitution reactions, enabling further derivatization through displacement of the fluorine atom by various nucleophiles . This synthetic handle is absent in non-fluorinated benzenesulfonamide analogs, which require alternative functionalization strategies.

Synthetic chemistry Building block Physicochemical properties

2-Fluorobenzenesulfonamide Scaffold Demonstrates High-Resolution Binding to Human Carbonic Anhydrase II with Atomic-Level Structural Characterization

The core 2-fluorobenzenesulfonamide scaffold present in CAS 923243-98-5 has been structurally characterized at high resolution in complex with human Carbonic Anhydrase II (hCA II), providing atomic-level validation of its binding mode [1]. The co-crystal structure (PDB ID: 6RIT) was refined to a resolution of 1.01 Å, enabling precise determination of binding interactions [1]. The structural data demonstrate that 2-fluorobenzenesulfonamide binds to the zinc-containing active site of hCA II, with the fluorine atom positioned at the ortho position influencing the binding thermodynamics and kinetics compared to non-fluorinated benzenesulfonamide [2]. The high-resolution structure provides a validated scaffold for structure-based drug design efforts targeting carbonic anhydrase isoforms, including tumor-associated CA IX and CA XII, for which fluorinated benzenesulfonamides have demonstrated selective inhibition profiles [3].

Structural biology Carbonic anhydrase X-ray crystallography

Optimal Research and Industrial Applications for 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS 923243-98-5)


Carbonic Anhydrase Inhibitor Discovery and Structure-Based Drug Design

Investigators targeting carbonic anhydrase isoforms (including tumor-associated CA IX/CA XII) should select CAS 923243-98-5 as a scaffold based on the validated 1.01 Å co-crystal structure of the core 2-fluorobenzenesulfonamide motif bound to hCA II (PDB: 6RIT) . The ortho-fluorination pattern confers kinetically advantageous binding signatures compared to alternative fluorination patterns, as demonstrated by kinITC analysis showing that fluorination at the ortho position is especially advantageous for binding kinetics . This scaffold is particularly suited for structure-guided optimization programs requiring high-resolution structural data for computational modeling and fragment-based design approaches.

COX-2 Selective Inhibitor Development Programs

Medicinal chemistry teams pursuing COX-2-selective anti-inflammatory agents should prioritize CAS 923243-98-5 as a starting scaffold. The ortho-fluorinated benzenesulfonamide motif preserves COX-2 inhibitory potency while markedly increasing COX-1/COX-2 selectivity compared to non-fluorinated analogs, with ortho-fluorinated derivatives achieving selectivity ratios exceeding 1,176-fold (COX-1 IC50 >100 μM vs. COX-2 IC50 = 0.085 μM) . Alternative ortho substituents reduce or eliminate COX-2 activity, making the fluorine atom the uniquely advantageous ortho substitution for maintaining potency and enhancing selectivity .

PROTAC and Targeted Protein Degradation Platform Development

Researchers developing PROTACs or molecular glue degraders targeting tubulin or other proteins should incorporate CAS 923243-98-5 as a fluorinated benzenesulfonamide warhead. Patent disclosures establish that compounds with fluorinated benzene sulfonamide structures exhibit improved potency, improved selectivity, and reduced toxicity compared to compounds lacking fluorinated benzene structures in tubulin-targeting and protein degradation applications . The fluorinated benzenesulfonamide scaffold provides tunable properties for optimizing degrader efficacy and selectivity, with demonstrated covalent binding and long-lasting inhibitory activity against tubulins .

Antifungal Lead Optimization and Scaffold Hopping Campaigns

Antimicrobial research teams conducting antifungal discovery should evaluate CAS 923243-98-5 as a scaffold based on the demonstrated antifungal activity of the structurally related N-isopropyl-4-fluorobenzenesulfonamide moiety, which exhibited activity comparable to ketoconazole in vitro . The ortho-fluoro substitution in the target compound provides a regioisomeric alternative to the para-fluoro scaffold, offering distinct binding geometry and electronic properties for structure-activity relationship exploration. The mono-sulfonamide N-isopropyl substitution pattern favors antifungal activity over antibacterial activity, unlike bis-sulfonamide analogs that exhibit antibacterial activity comparable to chloramphenicol .

Synthetic Methodology Development Requiring Nucleophilic Aromatic Substitution Handles

Synthetic chemistry laboratories developing new methodologies or building complex molecular libraries should procure CAS 923243-98-5 for its ortho-fluorine nucleophilic aromatic substitution handle. The ortho-fluorine atom enables derivatization through displacement by various nucleophiles (amines, alkoxides, thiols), providing a synthetic entry point unavailable in non-fluorinated benzenesulfonamide analogs . The calculated physicochemical properties (LogP = 1.66, boiling point = 307.5±44.0 °C) support its utility in standard organic synthesis workflows, and commercial availability at 95-98% purity from multiple vendors facilitates reproducible synthetic campaigns .

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